2-Bromo-5-iodo-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-1,3-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method includes the reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring, followed by halogenation using bromine and iodine under controlled conditions .
Industrial Production Methods: Industrial production methods for benzothiazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-5-iodo-1,3-benzothiazole has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-1,3-benzothiazole involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate enzymatic activities and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-1,3-benzothiazole
- 5-Iodo-1,3-benzothiazole
- 2,5-Dibromo-1,3-benzothiazole
Comparison: 2-Bromo-5-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to its mono-substituted counterparts. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
Molecular Formula |
C7H3BrINS |
---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
2-bromo-5-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI Key |
MGFWGZSJVOXQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.